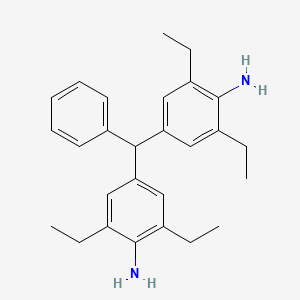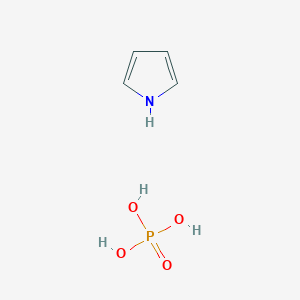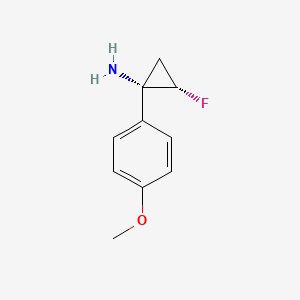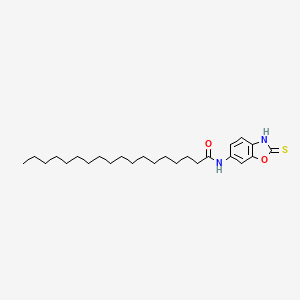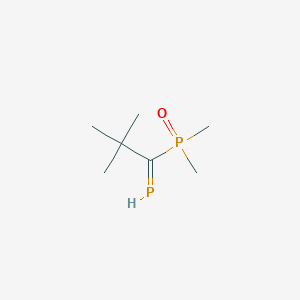
(2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphanylidene group and an oxo-lambda~5~-phosphane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane typically involves the reaction of appropriate phosphine precursors with suitable reagents under controlled conditions. One common method involves the use of dimethylphosphine and a suitable alkylating agent to introduce the phosphanylidene group. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product in its pure form.
化学反応の分析
Types of Reactions
(2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state forms.
Substitution: The phosphanylidene group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines. Substitution reactions can lead to a variety of substituted phosphine derivatives.
科学的研究の応用
(2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organophosphorus compounds and materials.
作用機序
The mechanism of action of (2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets through its phosphanylidene and oxo-lambda~5~-phosphane groups. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Some similar compounds include:
Dimethylphenylphosphine: Another organophosphorus compound with similar structural features.
Trimethylphosphine: A related compound with three methyl groups attached to the phosphorus atom.
Diphenylphosphine: A compound with two phenyl groups attached to the phosphorus atom.
Uniqueness
(2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane is unique due to its specific combination of phosphanylidene and oxo-lambda~5~-phosphane groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
846601-37-4 |
|---|---|
分子式 |
C7H16OP2 |
分子量 |
178.15 g/mol |
IUPAC名 |
(1-dimethylphosphoryl-2,2-dimethylpropylidene)phosphane |
InChI |
InChI=1S/C7H16OP2/c1-7(2,3)6(9)10(4,5)8/h9H,1-5H3 |
InChIキー |
KGYRXTBHRNPNKX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=P)P(=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)

![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)
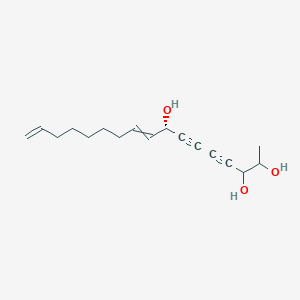
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)

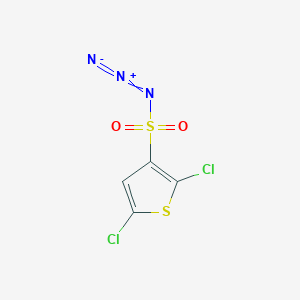
![1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B14192227.png)
